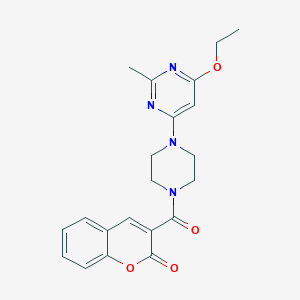

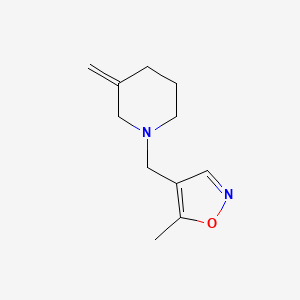

![molecular formula C12H13N3O3 B2455090 2-羟基-4-{[(1-甲基-1H-吡唑-5-YL)甲基]氨基}苯甲酸 CAS No. 1006963-39-8](/img/structure/B2455090.png)

2-羟基-4-{[(1-甲基-1H-吡唑-5-YL)甲基]氨基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid”, have been successfully synthesized . Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” was confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” were not explicitly mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” are not explicitly mentioned in the sources .作用机制

The mechanism of action of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is not fully understood. However, it has been suggested that 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid may act as a chelating agent, binding to metal ions and forming complexes. This property of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been utilized in the development of metal ion sensors. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diseases.

Biochemical and Physiological Effects

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which may protect cells from oxidative damage. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have antibacterial and antifungal properties.

实验室实验的优点和局限性

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is also stable and has a long shelf life. However, there are also limitations to the use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid in lab experiments. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be difficult to dissolve in water, which can limit its use in aqueous solutions. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can form complexes with other compounds, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. One area of research is the development of metal complexes using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a ligand. These complexes can be studied for their potential applications in catalysis and as therapeutic agents. Another area of research is the development of sensors for the detection of metal ions in solution using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. Additionally, the potential use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a drug delivery agent and in the treatment of cancer and other diseases should be further explored.

Conclusion

In conclusion, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, or 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using different methods, and has been widely used in scientific research. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several biochemical and physiological effects, and has potential applications in catalysis, drug delivery, and the treatment of diseases. Further research is needed to fully understand the potential of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid and its applications.

合成方法

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using various methods, including the reaction of salicylic acid with paraformaldehyde and 1-methyl-1H-pyrazole-5-carboxylic acid, or by reacting 2-hydroxy-4-aminobenzoic acid with 1-methyl-1H-pyrazole-5-carboxylic acid. The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid using these methods has been reported in several research articles.

科学研究应用

- 应用: 2-羟基-4-氨基苯甲酸衍生物已被研究用于其抗菌、抗真菌和抗病毒活性 . 研究人员正在研究它们作为对抗传染病的替代疗法的潜力。

- 利什曼病和疟疾: 含有吡唑的化合物,包括 2-羟基-4-氨基苯甲酸的衍生物,已显示出有效的抗利什曼病和抗疟疾作用 . 这些化合物可能在对抗寄生虫感染中发挥作用。

- 靶向结合: 化合物 13,一种 2-羟基-4-氨基苯甲酸的衍生物,在体外表现出抗前鞭毛体活性。 分子模拟表明其有利地结合到特定蛋白质口袋,使其成为进一步研究的有趣候选者 .

- 多样化合成: 研究人员已探索各种合成路线来创建咪唑衍生物。 这些包括 N-氮杂基磺化反应以及与 α, β-不饱和化合物的缩合反应 .

- 广泛范围: 含有咪唑的化合物,包括 2-羟基-4-氨基苯甲酸衍生物,表现出多种生物学效应。 这些包括抗炎、抗肿瘤、抗糖尿病和抗氧化活性 .

- 药物开发: 含有咪唑环的市售药物(例如,甲硝唑、奥美拉唑)突出了这种核心结构在药物开发中的重要性 .

抗菌活性

抗寄生虫特性

分子模拟研究

合成路线和衍生物

生物学和药理学活性

总之,2-羟基-4-氨基苯甲酸及其衍生物为研究提供了令人振奋的途径,涵盖从抗菌应用到合成化学和药物开发。 科学家们继续探索其在解决重大健康挑战方面的潜力。 🌟

安全和危害

属性

IUPAC Name |

2-hydroxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-9(4-5-14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLJOOCQIZMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455022.png)

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)

![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)